(2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazolo[1,5-a]pyrimidine moiety: This involves the condensation of pyrazole with a suitable aldehyde or ketone, followed by cyclization.
Coupling of the furan and pyrazolo[1,5-a]pyrimidine units: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Formation of the acrylamide group: This is typically achieved through the reaction of the intermediate product with acryloyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan or pyrazolo[1,5-a]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA or KMnO4 can be used under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction with LiAlH4.
Substitution: Halogenating agents like NBS or electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Amines or reduced acrylamide derivatives.
Substitution: Halogenated or alkylated products.
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
4-Chloromethcathinone: A stimulant drug with a different core structure but similar functional groups.
Uniqueness
(2E)-3-(furan-2-yl)-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide stands out due to its unique combination of a furan ring, pyrazolo[1,5-a]pyrimidine moiety, and acrylamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-10-7-13-15-8-11(9-18(13)17-10)16-14(19)5-4-12-3-2-6-20-12/h2-9H,1H3,(H,16,19)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBBJTZRANMWKB-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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